molecular formula C14H28N+ B12595026 1-(Cyclobutylmethyl)-1-ethylazocan-1-ium CAS No. 648890-21-5

1-(Cyclobutylmethyl)-1-ethylazocan-1-ium

Cat. No.: B12595026
CAS No.: 648890-21-5
M. Wt: 210.38 g/mol
InChI Key: NBMOKAMDHGRYSN-UHFFFAOYSA-N
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Description

1-(Cyclobutylmethyl)-1-ethylazocan-1-ium is a quaternary ammonium compound featuring an eight-membered azocane ring substituted with a cyclobutylmethyl and an ethyl group at the nitrogen center. Its structure combines the conformational flexibility of the azocane ring with the steric and electronic effects of the cyclobutylmethyl substituent, a motif known for its strained cyclobutane ring. For example, alkylation of azocane with cyclobutylmethyl and ethyl halides, followed by quaternization, could yield the target compound, akin to oxidation processes described for structurally related amines in patent literature .

Properties

CAS No.

648890-21-5

Molecular Formula

C14H28N+

Molecular Weight

210.38 g/mol

IUPAC Name

1-(cyclobutylmethyl)-1-ethylazocan-1-ium

InChI

InChI=1S/C14H28N/c1-2-15(13-14-9-8-10-14)11-6-4-3-5-7-12-15/h14H,2-13H2,1H3/q+1

InChI Key

NBMOKAMDHGRYSN-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1(CCCCCCC1)CC2CCC2

Origin of Product

United States

Comparison with Similar Compounds

Cyclobutylmethyl-Containing Compounds

  • 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid (CAS 1349718-93-9): This pyrazole derivative shares the cyclobutylmethyl substituent but differs in its heterocyclic core and carboxylic acid functionality. Key differences include:
    • Molecular weight : 180.21 g/mol (pyrazole derivative) vs. an estimated ~211 g/mol for 1-(Cyclobutylmethyl)-1-ethylazocan-1-ium (calculated based on C₁₄H₂₉N⁺).
    • Solubility and stability : The pyrazole derivative is stored at room temperature, suggesting moderate stability, whereas quaternary ammonium salts like the target compound may exhibit hygroscopicity or require controlled conditions due to ionic character .

Quaternary Ammonium Salts with Varying Substituents

  • Benzalkonium chloride (C₁₂H₁₈ClN): Compared to the target compound, benzalkonium chloride has a benzyl group and a longer alkyl chain, conferring stronger surfactant properties.
  • Azocanium vs. smaller rings : Azetidinium (4-membered) and pyrrolidinium (5-membered) salts exhibit higher ring strain and reduced conformational flexibility compared to azocanium. The larger azocane ring may enhance cation stability and solubility in polar solvents due to reduced steric crowding.

Reactivity and Stability

The cyclobutylmethyl group significantly influences reactivity:

  • Radical reactions : Cyclobutylmethyl iodide reacts with peroxides to form ring-opening products (e.g., 5-iodopentene) rather than ring-expanded derivatives, indicating that strained cyclobutyl substituents favor bond cleavage over expansion . This suggests that 1-(Cyclobutylmethyl)-1-ethylazocan-1-ium may undergo similar degradation under radical conditions, unlike less-strained analogues (e.g., cyclohexylmethyl derivatives).
  • Organometallic rearrangements: Cyclobutylmethyl organometallic compounds (Na, Li, Mg) rearrange to acyclic structures, highlighting the group’s propensity for isomerization under basic conditions . This implies that synthetic routes for the target compound must avoid strongly reducing environments to prevent undesired rearrangements.

Data Tables

Table 1: Comparative Properties of Cyclobutylmethyl-Containing Compounds

Property 1-(Cyclobutylmethyl)-1-ethylazocan-1-ium (Estimated) 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid Benzalkonium Chloride
Molecular Formula C₁₄H₂₉N⁺ C₉H₁₂N₂O₂ C₁₂H₁₈ClN
Molecular Weight (g/mol) ~211 180.21 227.73
Functional Groups Quaternary ammonium Pyrazole, carboxylic acid Benzyl, alkyl chloride
Stability Likely hygroscopic Stable at room temperature Stable, hygroscopic

Table 2: Reactivity Trends in Cyclobutylmethyl Derivatives

Reaction Type Observation in Cyclobutylmethyl Compounds Comparison to Analogues (e.g., Cyclohexylmethyl)
Radical decomposition Ring opening dominates (e.g., 5-iodopentene) Cyclohexylmethyl forms stable radicals without cleavage
Organometallic cleavage Rearrangement to acyclic products Linear alkylmetallics retain structure

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